molecular formula C4H6O4 B3418217 Methylmalonic Acid CAS No. 1215348-94-9

Methylmalonic Acid

Cat. No.: B3418217
CAS No.: 1215348-94-9
M. Wt: 118.09 g/mol
InChI Key: ZIYVHBGGAOATLY-UHFFFAOYSA-N
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Description

Methylmalonic acid (MMA) is a dicarboxylic acid (C₄H₆O₄) derived from methylmalonyl-CoA, a metabolite in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol. Elevated MMA levels are a hallmark of methylmalonic acidemia (MMAemia), an autosomal recessive disorder caused by defects in methylmalonyl-CoA mutase or cobalamin metabolism . MMA accumulates in plasma and tissues during metabolic crises, with plasma concentrations in untreated patients ranging from 5,000–7,000 µmol/L (normal: <0.4 µmol/L) . It serves as a sensitive biomarker for vitamin B12 deficiency and mitochondrial dysfunction, with diagnostic utility in dried blood spots (DBS), serum, and urine .

Properties

IUPAC Name

2-methylpropanedioic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYVHBGGAOATLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
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DSSTOX Substance ID

DTXSID00199549
Record name Methylmalonic acid
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Molecular Weight

118.09 g/mol
Source PubChem
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Physical Description

Solid
Record name Methylmalonic acid
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Solubility

679.0 mg/mL
Record name Methylmalonic Acid
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CAS No.

516-05-2, 1215348-94-9
Record name Methylmalonic acid
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Record name METHYLMALONIC ACID
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Melting Point

135 °C
Record name Methylmalonic Acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methylmalonic acid can be synthesized through various methods. One common approach involves the alkylation of malonic acid with methyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH2(COOH)2+CH3ICH3CH(COOH)2+NaI\text{CH}_2(\text{COOH})_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{CH}(\text{COOH})_2 + \text{NaI} CH2​(COOH)2​+CH3​I→CH3​CH(COOH)2​+NaI

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of propionic acid by certain bacteria. This method involves the conversion of propionyl-CoA to methylmalonyl-CoA, which is then hydrolyzed to produce this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form malonic acid and carbon dioxide.

    Reduction: It can be reduced to form methylmalonate esters.

    Substitution: The carboxyl groups in this compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium ethoxide.

Major Products:

    Oxidation: Malonic acid and carbon dioxide.

    Reduction: Methylmalonate esters.

    Substitution: Various alkylated derivatives of this compound.

Scientific Research Applications

Clinical Biomarker for Vitamin B12 Deficiency

Overview:
MMA is primarily recognized as a biomarker for assessing functional vitamin B12 deficiency. When vitamin B12 levels are low, MMA accumulates in the body due to impaired conversion of methylmalonyl-CoA to succinyl-CoA, which is catalyzed by the enzyme methylmalonyl-CoA mutase (MUT) .

Clinical Application:

  • Diagnosis: Elevated MMA levels in serum or plasma can indicate vitamin B12 deficiency, especially when traditional serum B12 tests are inconclusive .
  • Monitoring: Regular measurement of MMA can help monitor patients with known vitamin B12 deficiency or those undergoing treatment for related disorders.

Data Table: Serum MMA Levels and Vitamin B12 Status

Vitamin B12 StatusSerum MMA Level (µmol/L)Interpretation
Normal<0.4Normal
Mild Deficiency0.4 - 0.6Possible deficiency
Moderate Deficiency0.6 - 1.0Likely deficiency
Severe Deficiency>1.0Confirmed deficiency

Predictor of Cardiovascular Events

Research Findings:
Recent studies have shown that elevated plasma MMA levels can predict the risk of acute myocardial infarction (AMI) and mortality in patients with coronary heart disease (CHD). A prospective study involving two cohorts revealed significant associations between high MMA levels and increased risk of cardiovascular events .

Key Results:

  • In the Western Norway Coronary Angiography Cohort, higher MMA levels were correlated with increased hazard ratios for AMI and total mortality.
  • The association was stronger among older adults and non-smokers, indicating potential demographic variations in risk assessment.

Methylmalonic Acidemia Case Studies

Overview:
Methylmalonic acidemia (MMAemia) is a rare genetic disorder characterized by the accumulation of MMA due to enzymatic deficiencies. This condition presents significant clinical challenges and necessitates comprehensive management strategies.

Case Studies:

  • Case Study 1: A 6-month-old infant presented with developmental delays and megaloblastic anemia. Diagnosis confirmed through elevated urinary MMA levels; treatment involved dietary modifications and supplementation with L-carnitine .
  • Case Study 2: An adult patient post-liver transplant exhibited elevated MMA levels due to inherited MUT deficiency, despite normal vitamin B12 levels, highlighting the complexity of metabolic disorders .

Research on Mitochondrial Dysfunction

Mechanisms of Action:
MMA has been implicated in mitochondrial dysfunction, oxidative stress, and energy metabolism disturbances. Research indicates that elevated MMA levels can inhibit key enzymes in metabolic pathways, contributing to systemic complications .

Clinical Implications:

  • Oxidative Stress: Higher MMA concentrations are associated with increased oxidative stress markers, potentially leading to cellular damage.
  • Therapeutic Targets: Investigations into the role of sirtuin 5 (SIRT5) suggest potential therapeutic avenues for mitigating hyperammonemia and other metabolic disturbances linked to MMA accumulation .

Mechanism of Action

Methylmalonic acid exerts its effects primarily through its role in the metabolism of propionyl-CoA. The enzyme propionyl-CoA carboxylase converts propionyl-CoA to D-methylmalonyl-CoA, which is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Finally, L-methylmalonyl-CoA is converted to succinyl-CoA by methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor. This pathway is crucial for the proper metabolism of certain amino acids and fatty acids .

Comparison with Similar Compounds

Table 2: Method Comparison for MMA Measurement

Method Sensitivity (µmol/L) Sample Type Clinical Use
GC-MS 0.1–1.0 Serum/Plasma B12 deficiency
LC-MS/MS 0.04–1.02 DBS/Urine MMAemia monitoring
AIOMFAC* N/A Aerosol particles Environmental studies

*Activity coefficient estimation for physicochemical studies .

Pathophysiological Mechanisms and Clinical Implications

  • Neurotoxicity : MMA synergizes with 2-methylcitrate to inhibit the TCA cycle, exacerbating mitochondrial dysfunction and excitotoxicity in neurodegeneration .
  • Lipid Metabolism : At 50 µM, MMA reduces HMG-CoA reductase (HMGCR) activity by 50%, linking it to cholesterol biosynthesis defects .
  • Renal Clearance : Hemodialysis reduces plasma MMA by 54% per session, but levels rebound within 52 hours, necessitating combined liver-kidney transplantation in end-stage disease .

Biological Activity

Methylmalonic acid (MMA) is a key metabolite in human metabolism, primarily recognized for its role as a biomarker for vitamin B12 deficiency. Recent research has expanded our understanding of MMA's biological activity, revealing its implications in various health conditions, including immune function, metabolic disorders, and neurological health. This article synthesizes current findings on the biological activity of MMA, supported by data tables and relevant case studies.

Overview of this compound

MMA is produced during the metabolism of certain fatty acids and amino acids. It is an intermediate in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a reaction that requires vitamin B12 as a cofactor. Elevated levels of MMA are often indicative of vitamin B12 deficiency or inherited metabolic disorders such as methylmalonic acidemia.

Biological Functions and Implications

  • Immune System Modulation
    • Recent studies have established a link between elevated MMA levels and impaired immune responses. A study from the Moffitt Cancer Center found that increased MMA levels significantly reduced the activity of CD8+ T cells, crucial for anti-tumor immunity. This reduction was attributed to disrupted energy production and altered gene expression within these immune cells .
    • The findings suggest that targeting MMA could enhance immune function in cancer patients, especially among older individuals who are more susceptible to elevated MMA levels due to aging and vitamin B12 deficiency .
  • Metabolic Disorders
    • MMA is also implicated in metabolic disorders. A cohort study indicated that higher MMA concentrations correlate with increased mortality risk, independent of vitamin B12 levels and renal function . The study highlighted that only 22% of the variation in MMA levels could be explained by these factors, suggesting other metabolic pathways may contribute to its elevation.
    • In patients with methylmalonic aciduria, chronic renal failure was frequently observed, emphasizing the need for monitoring MMA levels as a potential prognostic marker .
  • Neurological Health
    • Elevated MMA levels have been linked to neurological impairments. A case study reported significant cognitive improvement in a patient diagnosed with adult methylmalonic acidemia after treatment with vitamin B12 and other supportive therapies . This underscores the potential reversibility of neurological symptoms associated with elevated MMA.
    • Another study indicated that MMA accumulation might induce transcriptional changes that promote tumor progression through mechanisms involving specific transcription factors .

Case Studies

Study Findings
Moffitt Cancer Center StudyElevated MMA impairs CD8+ T cell function, suggesting a role in cancer progression .
Lifelines Cohort StudyHigher MMA levels correlated with increased mortality risk; only partially explained by vitamin B12 and renal function .
Adult Methylmalonic Acidemia CasePatient showed cognitive improvement post-treatment; significant reduction in MMA levels observed .

Research Findings

  • Gene Expression Changes : MMA influences global gene expression patterns in immune cells, leading to downregulation of pathways essential for immune activation and metabolism .
  • Renal Function Correlation : Elevated MMA is associated with chronic renal failure, particularly in specific genetic defects related to its metabolism .
  • Cognitive Function : Studies suggest a direct correlation between MMA levels and cognitive decline, where effective management can restore cognitive functions .

Chemical Reactions Analysis

Propionate Metabolism

MMA is a critical intermediate in the metabolism of propionyl-CoA, derived from:

  • Essential amino acids (methionine, valine, threonine, isoleucine)

  • Odd-chain fatty acids

  • Cholesterol side chains

  • Bacterial fermentation products .

Reaction StepEnzymeCo-FactorProduct
Propionyl-CoA → D-methylmalonyl-CoAPropionyl-CoA carboxylaseBiotinD-methylmalonyl-CoA
D-methylmalonyl-CoA → L-methylmalonyl-CoAMethylmalonyl-CoA epimeraseNoneL-methylmalonyl-CoA
L-methylmalonyl-CoA → Succinyl-CoAMethylmalonyl-CoA mutaseVitamin B12 (adenosylcobalamin)Succinyl-CoA (enters TCA cycle)

This pathway represents a key anaplerotic reaction , replenishing TCA cycle intermediates .

Oxidation and Dehydrogenation

MMA participates in redox reactions catalyzed by aldehyde dehydrogenases and oxidases:

EnzymeGeneReaction
Aldehyde oxidaseAOX1Methylmalonic acid+H2O2(S)-Methylmalonic acid semialdehyde+O2+H2O\text{this compound} + \text{H}_2\text{O}_2 → \text{(S)-Methylmalonic acid semialdehyde} + \text{O}_2 + \text{H}_2\text{O}
4-Trimethylaminobutyraldehyde dehydrogenaseALDH9A1(S)-Methylmalonic acid semialdehyde+NAD++H2OMethylmalonic acid+NADH+H+\text{(S)-Methylmalonic acid semialdehyde} + \text{NAD}^+ + \text{H}_2\text{O} → \text{this compound} + \text{NADH} + \text{H}^+
Alpha-aminoadipic semialdehyde dehydrogenaseALDH7A1Same as above

These reactions highlight MMA's role in detoxifying aldehydes and maintaining redox balance.

Renal Clearance

MMA accumulates in methylmalonic acidemia due to enzyme deficiencies (e.g., MMUT mutations). Hemodialysis reduces plasma MMA by 54% per session , with a clearance rate of 103 mL/min and volume of distribution (VDV_D) of 0.48 L/kg , approximating total body water . Post-dialysis, MMA rapidly reaccumulates due to ongoing metabolic production .

Toxicity Mechanisms

  • Acidosis : MMA acts as an acidogen , lowering blood pH and disrupting cellular function .

  • Metabotoxin : Chronic elevation impairs energy metabolism, notably in CD8+ T cells , reducing antitumor immunity by disrupting mitochondrial function .

  • Neurological damage : Accumulation in the brain leads to lactate buildup and stroke-like episodes via oxidative stress and vasoconstriction .

Reversible Isomerization

Methylmalonyl-CoA mutase catalyzes the reversible isomerization:

L-methylmalonyl-CoASuccinyl-CoA\text{L-methylmalonyl-CoA} \leftrightarrow \text{Succinyl-CoA}

This reaction is vitamin B12-dependent and critical for gluconeogenesis and energy production .

Esterase-Mediated Degradation

Intracellular esterases hydrolyze MMA to malonic acid , removing the methyl group:

Methylmalonic acidMalonic acid+CH3\text{this compound} → \text{Malonic acid} + \text{CH}_3^-

This pathway mitigates MMA toxicity but is inefficient in metabolic disorders .

Research Frontiers

Recent studies highlight MMA's role in aging-related immune suppression . Elevated MMA in aging or B12 deficiency reduces CD8+ T cell activity by downregulating metabolic genes (e.g., PDK1, ACLY) and impairing glycolysis . Therapeutic strategies targ

Q & A

Q. How should researchers interpret paradoxical MMA elevations in B12-replete patients?

  • Answer: Rule out rare genetic variants (e.g., SUCLA2 mutations causing mitochondrial MMA accumulation) . Assess renal impairment (eGFR <60 mL/min/1.73m²) or intestinal dysbiosis (MMA-producing gut bacteria) . Concurrent homocysteine measurement distinguishes B12 deficiency (↑MMA + ↑homocysteine) from renal dysfunction (↑MMA alone) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylmalonic Acid
Reactant of Route 2
Methylmalonic Acid

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